Riccardiphenol A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riccardiphenol A is a natural product found in Riccardia crassa with data available.
Scientific Research Applications
Cancer Research and Therapeutics
Riccardiphenol A and its analogs have been explored for their potential in cancer treatment. A study by Kumar et al. (2005) demonstrated the cytotoxicity of riccardiphenol analogs against various human cancer cell lines, including those resistant to classic cytotoxic drugs. This suggests this compound could be a promising compound for developing new cancer therapies.
Discovery and Structure Elucidation
The discovery and structural analysis of this compound is crucial in understanding its applications. Toyota and Asakawa (1992) identified this compound as a new class of terpenoid isolated from the liverwort Riccardia crassa, elucidated through NMR spectroscopy and chemical evidence (Toyota & Asakawa, 1992).
Synthesis Methods
Advancements in the synthesis of this compound derivatives are important for their practical applications. Cottet et al. (2016) achieved the first catalytic enantioselective total synthesis of riccardiphenol B, which is closely related to this compound, indicating progress in synthesizing these compounds more efficiently (Cottet et al., 2016).
Bioactive Properties
Research has also focused on the bioactive properties of this compound and related compounds. Perry and Foster (1995) isolated a new sesquiterpene/quinol from Riccardia crassa with mild cytotoxic and antibacterial activity, highlighting the potential for this compound in medicinal applications (Perry & Foster, 1995).
Properties
Molecular Formula |
C21H28O2 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(1'R,2R,3'S)-1',3'-dimethyl-1'-[(1E)-4-methylpenta-1,3-dienyl]spiro[3H-1-benzofuran-2,2'-cyclohexane]-5-ol |
InChI |
InChI=1S/C21H28O2/c1-15(2)7-5-11-20(4)12-6-8-16(3)21(20)14-17-13-18(22)9-10-19(17)23-21/h5,7,9-11,13,16,22H,6,8,12,14H2,1-4H3/b11-5+/t16-,20-,21+/m0/s1 |
InChI Key |
GYYIQXDKUXUMCC-JMNLPZGFSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@]([C@@]12CC3=C(O2)C=CC(=C3)O)(C)/C=C/C=C(C)C |
Canonical SMILES |
CC1CCCC(C12CC3=C(O2)C=CC(=C3)O)(C)C=CC=C(C)C |
Synonyms |
riccardiphenol A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.